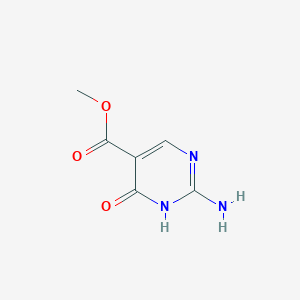

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-8-6(7)9-4(3)10/h2H,1H3,(H3,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGNQYYQFALNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Part 1: Executive Summary & Strategic Value

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (hereafter referred to as Intermediate A ) is a "privileged scaffold" in medicinal chemistry. It serves as the critical heterocyclic core for the synthesis of Pemetrexed (Alimta®), a blockbuster antifolate used in the treatment of pleural mesothelioma and non-small cell lung cancer.

Beyond Pemetrexed, this pyrimidine derivative functions as a versatile precursor for:

-

HSP90 Inhibitors: Targeting protein folding in oncology.

-

Antivirals: Nucleoside analog mimetics.

-

Kinase Inhibitors: Utilizing the C2-amine and C4-hydroxyl for hydrogen bonding in the ATP-binding pocket.

This guide moves beyond basic textbook descriptions to provide a robust, scalable, and self-validating protocol suitable for drug development workflows. We prioritize the Guanidine Carbonate route over the traditional Guanidine Hydrochloride method to minimize salt waste and improve "green" metrics.

Part 2: Retrosynthetic Logic & Chemical Causality

The Disconnection Strategy

To synthesize Intermediate A with high regiochemical fidelity, we employ a [3+3] condensation strategy.

-

Synthon A (Binucleophile): Guanidine (provided as Carbonate salt).

-

Synthon B (Dielectrophile): Dimethyl methoxymethylenemalonate (DMMOM).

Why DMMOM? Unlike simple dimethyl malonate, which yields 4,6-dihydroxypyrimidine, DMMOM contains an exocyclic enol ether. This oxidation state ensures that after cyclization, the C5 position retains the carboxylate, and the C6 position (in the ring) becomes a CH, resulting in the correct 4-hydroxy-5-carboxylate substitution pattern.

Tautomeric Considerations

While chemically named "4-hydroxy," this molecule exists predominantly in the 4-oxo (lactam) tautomeric form in both solid state and solution. This structural reality is critical for:

-

Solubility: The oxo-form creates strong intermolecular hydrogen networks, reducing solubility in non-polar solvents.

-

Reactivity: Subsequent chlorination (e.g., with POCl₃) targets the amide carbonyl oxygen, driven by the restoration of aromaticity.

Part 3: Optimized Synthetic Protocol

Materials & Stoichiometry

| Component | Reagent | Equiv.[1] | Role |

| Precursor 1 | Guanidine Carbonate | 1.1 | Binucleophile source |

| Precursor 2 | Dimethyl Methoxymethylenemalonate | 1.0 | Electrophile |

| Solvent | Methanol (Anhydrous) | 10 Vol | Solvent (matches ester to prevent transesterification) |

| Quench | Acetic Acid / HCl | q.s. | pH adjustment for precipitation |

Step-by-Step Methodology (The "Gold Standard")

Step 1: System Preparation

-

Ensure the reactor is clean, dry, and inerted with Nitrogen (

). Moisture competes with guanidine for the ester, leading to hydrolysis byproducts.

Step 2: Nucleophile Activation

-

Charge Methanol (10 volumes relative to DMMOM) into the reactor.

-

Add Guanidine Carbonate (1.1 eq) with moderate stirring.

-

Checkpoint: The mixture will be a slurry. Unlike Guanidine HCl, which requires Sodium Methoxide to release the free base, Guanidine Carbonate releases free Guanidine upon heating and reaction, buffering the system.

Step 3: Condensation Reaction

-

Add Dimethyl Methoxymethylenemalonate (DMMOM) (1.0 eq) dropwise over 30 minutes at ambient temperature.

-

Exotherm Warning: The initial Michael addition is exothermic. Monitor internal temperature (IT) to keep

. -

Heat the mixture to Reflux (65°C) .

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by HPLC or TLC (9:1 DCM:MeOH). Target: < 1.0% residual DMMOM.

Step 4: Workup & Isolation

-

Cool the reaction mixture to 20–25°C .

-

Critical Step (pH Adjustment): The product exists as a soluble guanidinium salt or enolate in the basic reaction mixture. Slowly add Acetic Acid (or dilute HCl) to adjust pH to 4.5 – 5.0 .

-

Observation: A thick white/off-white precipitate will form immediately as the zwitterionic neutral species is generated.

-

Stir the slurry at 0–5°C for 2 hours to maximize yield.

Step 5: Filtration & Drying [2][3][4]

-

Wash the cake with Cold Methanol (2 x 1 Vol) to remove yellow impurities (oligomers).

-

Wash with Water (2 x 2 Vol) to remove inorganic salts.

-

Dry in a vacuum oven at 50°C until constant weight (LOD < 0.5%).

Expected Yield: 80–88% Purity: > 98% (HPLC)

Part 4: Mechanistic Visualization

The following diagram illustrates the molecular pathway, highlighting the addition-elimination sequence that guarantees regioselectivity.

Caption: Mechanistic pathway involving Michael addition of guanidine to the enol ether, followed by elimination of methanol and ring closure.

Part 5: Process Workflow & Critical Parameters

To ensure reproducibility, the physical workflow must be as controlled as the chemistry.

Caption: Operational workflow emphasizing the critical In-Process Control (IPC) point before acidification.

Critical Process Parameters (CPP) Table

| Parameter | Specification | Impact of Deviation |

| Reaction Temp | 65°C ± 5°C | Low: Slow kinetics. High: Degradation/Color formation. |

| Solvent Choice | Methanol | Use of Ethanol leads to mixed ethyl/methyl esters via transesterification. |

| Quench pH | 4.5 – 5.0 | < 4.0: Protonation of amine (loss of yield). > 6.0: Product remains as salt (loss of yield). |

| Water Content | < 0.5% | High water content in solvent hydrolyzes the ester to the carboxylic acid impurity. |

Part 6: Analytical Profile

Confirm the identity of synthesized CAS 6622-01-1 using these markers:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 284–287°C (Decomposes).[6]

-

1H NMR (DMSO-d6, 400 MHz):

- 11.2 ppm (br s, 1H, NH/OH exchangeable).

- 8.35 ppm (s, 1H, H-6 Pyrimidine ring).

- 7.20 ppm (br s, 2H, -NH2).

- 3.75 ppm (s, 3H, -OCH3).

-

Mass Spectrometry (ESI+): m/z calculated for C6H7N3O3 [M+H]+: 170.05; Found: 170.1.

References

-

Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (2001). "A Practical Synthesis of Multitargeted Antifolate LY231514." Organic Process Research & Development, 3(3), 184–188.

-

Chelius, E. C., et al. (1994). "Process for Preparing 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid." U.S. Patent 5,344,932.[7][8]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.

-

Chandrappa, M., et al. (2017).[9] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 29(9), 2023-2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101560206A - Intermediate of pemetrexed disodium, preparation method thereof and method for preparing pemetrexed disodium thereby - Google Patents [patents.google.com]

- 4. A kind of pemetrexed disodium intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN100509814C - Pemetrexed intermediate and preparation method thereof - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

Technical Monograph: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The "Chameleon" Scaffold in Modern Medicinal Chemistry

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) represents a foundational pharmacophore in the synthesis of bioactive pyrimidines. Often overshadowed by its ethyl ester analog, the methyl variant offers distinct atom-economy advantages and specific solubility profiles critical for early-stage drug discovery. This guide dissects its dual-nature tautomerism, industrial synthesis, and its pivotal role as a divergent "hub" intermediate for kinase inhibitors, antivirals, and antibacterial agents.

Physicochemical Profile & Tautomerism

To work effectively with this compound, researchers must understand its dynamic structural identity. It does not exist as a static "hydroxy" pyrimidine in solution or solid state.

The Tautomeric Equilibrium

The compound exists in a prototropic equilibrium between the lactim (hydroxy) and lactam (oxo) forms.

-

Solid State: Predominantly exists as the 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate (lactam form). This is driven by the formation of robust intermolecular hydrogen bond networks (N-H···O=C), resulting in a high melting point (>250°C) and limited solubility in non-polar solvents.

-

Solution Phase: The equilibrium shifts based on solvent polarity. In polar aprotic solvents (DMSO, DMF), the oxo-form remains dominant. However, under basic conditions used during nucleophilic substitution, the "hydroxy" character (enolate) dictates reactivity.

Implication for Synthesis: When targeting the C-4 position (e.g., chlorination), one is effectively activating the lactam carbonyl, not a simple hydroxyl group.

| Property | Specification | Notes |

| CAS Number | 1023815-68-0 | Distinct from Ethyl ester (15400-53-0) |

| Formula | C₆H₇N₃O₃ | MW: 169.14 g/mol |

| Appearance | White to Off-white Solid | High crystallinity due to H-bonding |

| Solubility | DMSO, DMF, dilute acid/base | Poor in water, EtOH, DCM |

| pKa | ~9.0 (OH/NH), ~2.5 (N-1/N-3) | Amphoteric nature |

Synthesis: The Guanidine-Malonate Condensation

The industrial standard for synthesizing this scaffold relies on the condensation of guanidine with dimethyl methoxymethylenemalonate (DMM). This route is preferred over others for its atom economy and scalability.

Protocol: Cyclocondensation

Reagents: Guanidine Hydrochloride, Sodium Methoxide (NaOMe), Dimethyl Methoxymethylenemalonate. Solvent: Methanol (anhydrous).

Step-by-Step Workflow:

-

Free Base Generation: Guanidine HCl (1.0 eq) is treated with NaOMe (1.1 eq) in MeOH to release free guanidine in situ.

-

Addition: DMM (1.0 eq) is added slowly to control the exotherm.

-

Cyclization: The mixture is refluxed (65°C) for 4–6 hours. The reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.

-

Isolation: The mixture is cooled. The product often precipitates as the sodium salt or is neutralized with acetic acid to precipitate the neutral heterocycle.

-

Purification: Recrystallization from water/methanol or DMF/water.

Mechanistic Pathway (Visualization)

The following diagram illustrates the stepwise formation of the pyrimidine ring.

Caption: Cyclocondensation mechanism of Guanidine and DMM to form the pyrimidine core.

Reactivity: The Divergent "Hub"

In drug discovery, this molecule is rarely the endpoint. It is a "hub" intermediate. The most critical transformation is the conversion of the C-4 hydroxyl (oxo) group into a leaving group (Cl, Br, or sulfonate), enabling SNAr reactions to introduce diverse amines.

The POCl₃ Chlorination (Critical Protocol)

Direct chlorination is the gateway to 2,4-diaminopyrimidine kinase inhibitors.

-

Reagents: Phosphorus Oxychloride (POCl₃, excess), N,N-Dimethylaniline (catalytic/base).

-

Conditions: Reflux (100–110°C) for 2–4 hours.

-

Safety Note: Quenching POCl₃ requires extreme caution. Pour the reaction mixture onto ice/water slowly to hydrolyze excess reagent.

-

Product: Methyl 2-amino-4-chloropyrimidine-5-carboxylate.[1]

Divergent Synthesis Map

The diagram below demonstrates how this scaffold branches into three distinct therapeutic classes.

Caption: Divergent synthetic utility of the scaffold in generating three major drug classes.

Applications in Drug Discovery[5][6][7]

Antiviral Agents (HCMV)

Researchers at the University of Minnesota identified the dihydroxypyrimidine (DHP) motif as a potent inhibitor of the Human Cytomegalovirus (HCMV) pUL89 endonuclease.[2]

-

Mechanism: The C-4 hydroxyl and C-5 carbonyl oxygens form a bidentate chelation complex with the Mn²⁺ ions in the active site of the viral enzyme.

-

Role of Methyl Ester: While the carboxylic acid (obtained via hydrolysis of the methyl ester) showed higher potency, the methyl ester served as a critical prodrug-like precursor to improve cell permeability before intracellular hydrolysis.

Antibacterial Targets (IspF)

The scaffold mimics the transition state of the IspF enzyme in the MEP pathway of Burkholderia pseudomallei.

-

Strategy: The 2-amino group forms hydrogen bonds with a specific lipophilic loop in the enzyme, while the 4-OH/5-COOMe system coordinates the active site Zinc. This "zinc-binding group" (ZBG) strategy is a validated approach for designing novel antibiotics against resistant strains.

Analytical Characterization (Validation Data)

Use the following reference data to validate the identity of synthesized batches.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (br s, 1H) | N3-H (Lactam tautomer) |

| δ 7.0–7.5 ppm (br s, 2H) | C2-NH₂ (Exchangable) | |

| δ 8.4–8.6 ppm (s, 1H) | C6-H (Aromatic proton) | |

| δ 3.7–3.8 ppm (s, 3H) | COOCH₃ (Methyl Ester) | |

| IR Spectroscopy | 1680–1710 cm⁻¹ | C=O[1] (Ester & Lactam stretch) |

| 3200–3400 cm⁻¹ | N-H / O-H broad stretch | |

| Mass Spectrometry | m/z 170.1 [M+H]⁺ | ESI Positive Mode |

References

-

Ambeed, Inc. (2025). Safety Data Sheet: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Retrieved from

-

Chandrappa, M., et al. (2019). "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 31(9), 2119-2122. Retrieved from

-

He, T., et al. (2022). "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease." Journal of Medicinal Chemistry, 65(7), 5830–5849.[2] Retrieved from

-

Edwards, T. C., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase." Bioorganic & Medicinal Chemistry Letters, 29(20), 126630. Retrieved from

-

BenchChem. (2025).[3] "Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide." Retrieved from

Sources

The Pyrimidine Scaffold: A Technical Guide to Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives

Executive Summary & Chemical Architecture

The Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. Its ubiquity arises from its structural homology to endogenous purines and pyrimidines (guanine, folic acid), allowing it to interrogate a vast array of biological targets, including kinases, folate-dependent enzymes, and adenosine receptors.

This guide serves as a technical blueprint for the synthesis, functionalization, and therapeutic application of this core intermediate.

Structural Dynamics: The Tautomerism Factor

Understanding the reactivity of this molecule requires acknowledging its tautomeric equilibrium. While nomenclature often refers to the C4-substituent as a "hydroxyl" group, in solution (and solid state), the 4-oxo (lactam) tautomer predominates.

-

Lactam Form (Dominant): Favors hydrogen bonding donor/acceptor motifs critical for kinase hinge binding.

-

Lactim Form (Reactive Intermediate): Accessible during functionalization (e.g., chlorination).

Key Chemical Features:

-

C2-Amine: Weakly nucleophilic; often requires protection or acts as a hydrogen bond donor.

-

C4-Hydroxyl/Oxo: The primary site for electrophilic activation (conversion to leaving group).

-

C5-Carboxylate: An electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

) at C2 and C4, while serving as a vector for lipophilic expansion.

Core Synthesis: The "Methyl" Route

While the ethyl ester is commercially ubiquitous, the methyl ester is preferred in specific SAR campaigns to lower molecular weight or alter solubility profiles. The synthesis relies on the condensation of guanidine with a dielectrophile.

Mechanism of Formation

The most robust route involves the condensation of Guanidine Carbonate with Dimethyl Methoxymethylenemalonate (or Dimethyl Ethoxymethylenemalonate).

Reaction Logic:

-

Deprotonation: Guanidine is liberated from its salt.

-

Michael Addition: The guanidine nitrogen attacks the

-carbon of the malonate. -

Elimination-Cyclization: Loss of methanol/ethanol and subsequent ring closure.

Figure 1: Mechanistic pathway for the cyclocondensation of guanidine and malonate derivatives.

Functionalization Strategies (The "Hub")

The core scaffold is rarely the final drug; it is a branching point. The "Dummy" 4-OH group is almost invariably converted to a chloride, creating a reactive 2-amino-4-chloropyrimidine-5-carboxylate intermediate.

The Chlorination Protocol (POCl )

Converting the C4-OH to C4-Cl is the critical gateway step.

-

Reagent: Phosphorus Oxychloride (POCl

). -

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

-

Mechanism: The oxygen attacks phosphorus, creating a dichlorophosphate leaving group, which is displaced by chloride.

Divergent Synthesis Flow

Once the C4-Cl is installed, the scaffold allows for orthogonal derivatization.

Figure 2: Divergent synthetic pathways from the parent scaffold.

Medicinal Chemistry Applications

Target Landscape

The 2-amino-4-hydroxypyrimidine-5-carboxylate motif is a bioisostere of the pteridine ring (folic acid) and purine bases.

| Therapeutic Area | Target Mechanism | Structural Role of Scaffold |

| Oncology | Tyrosine Kinase Inhibitors (TKIs) | The N1 and C2-NH |

| Antimicrobial | Folate Pathway (DHFR) | Mimics the pterin ring of dihydrofolate; C5-ester extends into the hydrophobic pocket. |

| Antiviral | HCV Polymerase | Allosteric inhibition via non-nucleoside binding sites. |

| Immunology | Adenosine Receptors ( | C5-substituents control selectivity between |

Structure-Activity Relationship (SAR) Logic

-

C2-Amino: Essential for H-bonding. Alkylation here usually reduces potency unless the target has a specific hydrophobic pocket (e.g., CDK inhibitors).

-

C4-Position: The "Exit Vector." Substitution with bulky aromatic amines (anilines) allows the molecule to reach the "gatekeeper" residue in kinases.

-

C5-Ester: Often hydrolyzed to carboxylic acid for solubility or converted to amides to pick up additional H-bonds.

Experimental Protocols

Safety Warning: POCl

Protocol A: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Based on modified procedures from Zhichkin et al. and Chandrappa et al.

-

Reagents:

-

Guanidine Carbonate (18.0 g, 0.1 mol)

-

Dimethyl Methoxymethylenemalonate (17.4 g, 0.1 mol)

-

Sodium Methoxide (NaOMe) (0.5 M solution in MeOH, 200 mL)

-

-

Procedure:

-

Step 1: Charge a 500 mL round-bottom flask with Guanidine Carbonate and MeOH.

-

Step 2: Add NaOMe solution. Stir at RT for 15 min to free the guanidine base.

-

Step 3: Add Dimethyl Methoxymethylenemalonate dropwise over 20 minutes.

-

Step 4: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Step 5: Cool to 0°C in an ice bath.

-

Step 6: Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white/off-white solid.

-

Step 7: Filter, wash with cold water (2x50 mL) and cold MeOH (1x20 mL).

-

Step 8: Dry in a vacuum oven at 50°C.

-

-

Validation:

-

Yield: Expect 75–85%.

-

1H NMR (DMSO-d6):

3.75 (s, 3H, OMe), 7.40 (br s, 2H, NH2), 8.50 (s, 1H, C6-H), 11.0 (br s, 1H, OH/NH).

-

Protocol B: Chlorination (Conversion to 2-amino-4-chloropyrimidine)

-

Reagents:

-

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.69 g, 10 mmol)

-

Phosphorus Oxychloride (POCl

) (10 mL, excess) -

N,N-Dimethylaniline (1 mL)

-

-

Procedure:

-

Step 1: Place starting material in a dry flask under Argon.

-

Step 2: Add POCl

followed by N,N-Dimethylaniline. -

Step 3: Reflux for 2–3 hours. The suspension should become a clear solution.

-

Step 4: Critical Workup: Remove excess POCl

via rotary evaporation (use a caustic trap). -

Step 5: Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated NaHCO

(keep T < 10°C to prevent hydrolysis of the chloro group). -

Step 6: Extract with Dichloromethane (DCM), dry over MgSO

, and concentrate.

-

-

Validation:

-

Appearance: Yellowish solid.

-

Reactivity Check: The C4-Cl is highly reactive; store at -20°C under inert atmosphere.

-

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Link

-

Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link

-

PubChem. (2024).[1] Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (Analogous Data). National Library of Medicine. Link

-

ChemicalBook. (2024). Product Data: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Link

Sources

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A Privileged Scaffold for Antimicrobial and Kinase Inhibitor Design

[1]

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) represents a critical "privileged structure" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, this scaffold possesses intrinsic biological activity against specific bacterial and viral targets—most notably IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) and HCMV pUL89 endonuclease .[1]

However, its primary utility lies in its role as a divergent precursor.[1] It serves as the foundational pharmacophore for the 2,4-diaminopyrimidine class of kinase inhibitors (targeting EGFR, CDK, and Syk) and antifolate therapeutics.[1][2] This technical guide analyzes the molecule's tautomeric behavior, direct biological mechanisms, and its strategic application in high-value drug synthesis.[1]

Chemical Profile & Tautomeric Equilibrium[1][3]

Structural Identity

-

IUPAC Name: Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate[1]

-

CAS Number: 1023815-68-0 (Methyl ester); 15400-53-0 (Ethyl ester analog)[1]

-

Molecular Formula: C₆H₇N₃O₃[1]

-

Molecular Weight: 154.12 g/mol

The Tautomerism Factor

Understanding the biological activity of this molecule requires acknowledging its tautomeric nature.[1][3] In solution and solid states, the "4-hydroxy" group predominantly exists as the 4-oxo (lactam) tautomer.[1] This distinction is critical for molecular docking studies, as the N3 position acts as a hydrogen bond donor in the oxo form, rather than an acceptor in the hydroxy form.[1]

Figure 1: The 4-oxo tautomer is the biologically relevant species for Zinc coordination in metalloenzyme targets.[1]

Direct Biological Activity[5]

Unlike many intermediates that are biologically inert, the intact 2-amino-4-hydroxypyrimidine-5-carboxylate core exhibits specific inhibitory activities dependent on its metal-chelating properties.[1]

Antibacterial Activity: IspF Inhibition

The most significant direct activity of this scaffold is against IspF , an essential enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis in bacteria like Burkholderia pseudomallei and Mycobacterium tuberculosis.[1]

-

Mechanism of Action: The molecule acts as a Zinc Trap .[1] The 4-oxo oxygen and the 5-carboxylate carbonyl oxygen form a bidentate chelate complex with the catalytic Zn²⁺ ion in the IspF active site.[4]

-

Selectivity: Since mammals utilize the mevalonate pathway (lacking IspF), this target offers high selectivity with low host toxicity.[1]

-

Potency: Derivatives of this scaffold have demonstrated micromolar inhibition (IC₅₀) against B. pseudomallei IspF.[1]

Antiviral Activity: HCMV Endonuclease

Research indicates that 4,5-dihydroxypyrimidine carboxylates (closely related analogs) inhibit the pUL89-C endonuclease of Human Cytomegalovirus (HCMV).[1][5]

-

Mechanism: Similar to IspF, the inhibition is metal-dependent (Mn²⁺/Mg²⁺), blocking the viral terminase complex required for DNA packaging.[1]

Indirect Activity: The Kinase Inhibitor "Hub"

The methyl ester is the gateway to the 2,4-diaminopyrimidine scaffold, a structure found in numerous FDA-approved kinase inhibitors.[1]

Divergent Synthesis Workflow

The transformation of the C4-hydroxy group to a leaving group (Cl) allows for nucleophilic aromatic substitution (SₙAr) with various amines.[1] This introduces the "tail" regions necessary for occupying the hydrophobic pockets of kinase enzymes.

Figure 2: The scaffold serves as a central hub for accessing three distinct therapeutic classes.

Structure-Activity Relationship (SAR) Summary[1]

| Position | Modification | Biological Consequence |

| C2-Amino | Alkylation / Acylation | Modulates solubility and H-bonding to the "hinge region" of kinases.[1] |

| C4-Hydroxy | Conversion to -NH-R | Critical Step: Creates 2,4-diamino core.[1] The 'R' group determines kinase selectivity (e.g., bulky aromatics for EGFR).[1] |

| C5-Ester | Hydrolysis to Acid | Increases polarity; essential for metal chelation (IspF activity).[1] |

| C5-Ester | Amidation | Common in STAT6 inhibitors; improves metabolic stability over the ester.[1] |

Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of the 4-Chloro Intermediate)

This is the primary activation step to access kinase inhibitor libraries.[1]

Reagents:

-

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1][6][7]

-

N,N-Dimethylaniline (Catalytic)[1]

Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the pyrimidine ester (10 mmol) in POCl₃ (15 mL).

-

Catalysis: Add N,N-dimethylaniline (1.0 mL) dropwise. Note: This base catalyzes the formation of the reactive Vilsmeier-Haack-type intermediate.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (the starting material is highly polar; the product is less polar).[1]

-

Quenching (Critical Safety): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/water (100 mL) with vigorous stirring. Caution: Exothermic hydrolysis.[1]

-

Isolation: Neutralize the aqueous suspension with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.

-

Result: Methyl 2-amino-4-chloropyrimidine-5-carboxylate (Yellowish solid).[1]

Protocol B: IspF Enzyme Inhibition Assay (Screening)

To verify direct antibacterial potential.[1]

Reagents:

-

Recombinant B. pseudomallei IspF enzyme.[1]

-

Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1]

-

Coupling Enzymes: IspD/IspE (if using a coupled assay) or Pyrophosphatase (for inorganic phosphate detection).[1]

Methodology:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

-

Incubation: Incubate 100 nM IspF with varying concentrations of the test compound (Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate) for 10 minutes at 25°C.

-

Initiation: Add CDP-ME (200 µM) to start the reaction.[1]

-

Detection: Measure the release of inorganic phosphate (Pi) using a Malachite Green reagent after 30 minutes.[1]

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Mechanistic Visualization

The following diagram illustrates the bidentate binding mode responsible for the scaffold's intrinsic antibacterial activity against IspF.

Figure 3: The 4-oxo and 5-carbonyl oxygens form a "pincer" around the catalytic Zinc ion.[1]

References

-

Antibacterial Activity & IspF Targeting

-

HCMV Endonuclease Inhibition

-

Kinase Inhibitor Synthesis (General Protocol)

-

Chemical Properties & Tautomerism

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

[1][2]

CAS Number: 1023815-68-0 Synonyms: Methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate; 5-Methoxycarbonylisocytosine.[1] Molecular Formula: C₆H₇N₃O₃ Molecular Weight: 169.14 g/mol [1]

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it functions as a "privileged scaffold," offering a rigid pyrimidine core with three distinct vectors for diversification: the 2-amino group (nucleophilic), the 4-hydroxy/oxo group (tautomeric, metal-binding), and the 5-carboxylate (electrophilic).[1]

Its primary utility lies in the synthesis of kinase inhibitors (TKIs) and antibacterial agents targeting the non-mevalonate pathway (specifically IspF).[1] Unlike its ethyl ester analog (CAS 15400-53-0), the methyl ester offers altered solubility profiles and atom economy, making it a specific choice for optimization in fragment-based drug design (FBDD).[1]

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is prerequisite for successful synthesis and characterization. While often named "4-hydroxy," the compound predominantly exists as the 4-oxo (lactam) tautomer in the solid state and in polar solvents like DMSO.[1]

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity and pH.[1] In solution, the oxo form is favored, which impacts nucleophilic substitution reactions at the C4 position (requiring activation via POCl₃).

Figure 1: The lactam (oxo) tautomer is the thermodynamically stable species in polar media, essential for interpreting NMR data.[1]

Chemical Synthesis: The Guanidine-Malonate Route

The industrial standard for synthesizing 2-amino-pyrimidine-5-carboxylates is the condensation of guanidine with an alkoxymethylene malonate.[1] For the methyl ester, Dimethyl Methoxymethylenemalonate is the ideal partner, though Dimethyl Ethoxymethylenemalonate is frequently used due to higher commercial availability.

Reaction Mechanism

The reaction proceeds via a Michael-type addition of the guanidine nitrogen to the

Figure 2: Convergent synthesis pathway.[1] The use of sodium methoxide (NaOMe) prevents transesterification byproducts.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for the ethyl ester analog, modified for the methyl ester to ensure high purity.

Reagents:

-

Guanidine Hydrochloride (10 mmol)[1]

-

Dimethyl Methoxymethylenemalonate (10 mmol)[1]

-

Sodium Methoxide (NaOMe), 25% in MeOH (11 mmol)[1]

-

Methanol (Anhydrous)[1]

Workflow:

-

Activation: Dissolve Guanidine HCl in anhydrous methanol (20 mL). Add NaOMe solution dropwise at 0°C to generate free guanidine base in situ.[1] Stir for 15 mins.

-

Condensation: Add Dimethyl Methoxymethylenemalonate dropwise. The solution may turn yellow.[1]

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show consumption of the malonate.[1]

-

Precipitation: Cool the reaction to room temperature. The sodium salt of the pyrimidine may precipitate.[1]

-

Acidification: Adjust pH to ~4–5 using Glacial Acetic Acid or 1N HCl. This protonates the pyrimidinolate, causing the target product (free acid form) to precipitate as a white/off-white solid.[1]

-

Isolation: Filter the solid, wash with cold water (2x) and cold methanol (1x) to remove salts and unreacted oligomers.[1]

-

Drying: Vacuum dry at 45°C.

Yield Expectation: 75–85%.

Analytical Characterization

Validation of CAS 1023815-68-0 requires careful analysis of the NMR spectrum, particularly the exchangeable protons.[1]

Data Summary Table

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Solvent | DMSO-d₆ (Required for solubility) |

| Broad singlet (1H).[1] Ring NH (H-3).[1] Disappears with D₂O shake. | ||

| Singlet (1H).[1] Pyrimidine H-6.[1] Characteristic deshielded aromatic.[1] | ||

| Broad singlet (2H).[1] Exocyclic NH₂.[1][2] | ||

| Singlet (3H).[1] Methyl ester (-OCH₃).[1] | ||

| MS (ESI) | Mode | Positive (+ve) |

| [M+H]⁺ | 170.1 (Calc: 169.14).[1] | |

| Appearance | Physical | White to pale cream powder.[1] |

Critical Quality Attribute (CQA): The absence of an ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) confirms no contamination from the more common ethyl ester analog or transesterification if ethanol was used in processing.[1]

Pharmaceutical Applications

This molecule acts as a versatile "warhead" carrier and scaffold.[1]

Antibacterial: IspF Inhibition

The 2-amino-4-hydroxypyrimidine core mimics the diphosphate moiety of the natural substrate for IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), an essential enzyme in the MEP pathway of bacteria like Burkholderia pseudomallei.[1]

-

Mechanism: The N3 nitrogen and C4-oxygen (carbonyl) coordinate with the active site Zinc (Zn²⁺) ion.[1]

-

Significance: Since humans lack the MEP pathway, this scaffold offers high selectivity for pathogens over host cells.

Kinase Inhibition (TKIs)

The pyrimidine C4 position can be activated (via chlorination with POCl₃ to form the 4-chloro derivative) and then subjected to SₙAr reactions with anilines.[1] This generates structures homologous to FDA-approved drugs like Imatinib or Nilotinib , where the pyrimidine ring serves as the hinge-binding motif.[1]

Figure 3: Derivatization pathway for Kinase Inhibitor synthesis.[1]

Safety & Handling

References

-

Sigma-Aldrich. Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Product Sheet. Link

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link

-

Fuller, J. J., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF." Bioorganic & Medicinal Chemistry Letters. Link

-

ChemicalBook. Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Properties and Spectra. Link

Technical Whitepaper: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Mechanism of Action, Structural Pharmacology, and Therapeutic Applications

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a privileged heterocyclic scaffold utilized primarily as a Metal-Binding Pharmacophore (MBP) in the design of inhibitors for metalloenzymes. While often categorized as a synthetic intermediate, its structural core—the 2-amino-4-hydroxypyrimidine-5-carboxylate moiety—possesses distinct biological activity as a bidentate chelator.

This guide analyzes its mechanism of action (MoA) focusing on two validated targets: IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) in pathogenic bacteria and viral endonucleases (e.g., HCMV pUL89). The compound acts by coordinating catalytic divalent cations (Zn²⁺, Mg²⁺, Mn²⁺) within enzyme active sites, thereby arresting essential biosynthetic or replicative pathways.

Chemical Identity & Structural Biology

The compound exists in tautomeric equilibrium, a feature critical to its binding affinity.

| Property | Specification |

| IUPAC Name | Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Key Pharmacophore | α-Hydroxypyrimidinone Carboxylate : Provides a planar, electron-rich motif for metal chelation. |

| H-Bond Donors/Acceptors | 2 Donors (Amino group), 5 Acceptors (N/O atoms) |

| pKa | ~8.5 (Pyrimidine N3), facilitating proton transfer in active sites. |

Structural Pharmacophore Analysis

The molecule functions as a bioisostere of salicylic acid or hydroxamic acid .

-

Chelation Axis: The oxygen atom at position 4 (hydroxyl/oxo) and the carbonyl oxygen of the 5-carboxylate ester form a "pincer" that coordinates metal ions.

-

Recognition Motif: The 2-amino group serves as an anchor, forming hydrogen bonds with conserved acidic residues (e.g., Asp/Glu) in the target protein's binding pocket.

Mechanism of Action (Core Directive)

The MoA is defined by Competitive Metalloenzyme Inhibition . The compound mimics the transition state of substrates that require metal-assisted catalysis.

3.1 Primary Mechanism: Bidentate Metal Chelation

Most target enzymes (IspF, Integrases) utilize a divalent cation to activate a water molecule or stabilize a leaving group.

-

Entry: The inhibitor enters the active site, competing with the natural substrate (e.g., CDP-MEP for IspF).

-

Coordination: The 4-oxo and 5-carbonyl oxygens displace water molecules coordinating the catalytic metal (Zn²⁺ or Mg²⁺).

-

Geometry: This forms a stable 5- or 6-membered chelate ring, locking the enzyme in an inactive conformation.

-

Stabilization: The 2-amino tail extends into a lipophilic or polar sub-pocket, increasing residence time.

3.2 Target 1: Antibacterial (IspF Inhibition)

In the Non-Mevalonate (MEP) Pathway , essential for Gram-negative bacteria (e.g., Burkholderia pseudomallei) and absent in humans, IspF converts 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate into MEcPP.

-

Inhibition: The pyrimidine scaffold binds the central Zn²⁺ ion of the IspF homotrimer.

-

Consequence: Prevents the cyclization of the substrate, halting isoprenoid biosynthesis (essential for cell wall synthesis and respiration).

3.3 Target 2: Antiviral (Endonuclease/Integrase Inhibition)

Similar to FDA-approved integrase inhibitors (e.g., Raltegravir), derivatives of this scaffold inhibit viral nucleases.

-

Target: Human Cytomegalovirus (HCMV) pUL89 terminase or HIV Integrase.[1]

-

Mechanism: The 5-carboxylate/4-hydroxy motif sequesters the Mg²⁺/Mn²⁺ required for phosphodiester bond cleavage, preventing viral DNA packaging or integration.

Visualizing the Mechanism

The following diagram illustrates the pathway interference and the chelation logic.

Caption: Mechanistic flow showing the compound sequestering catalytic metal ions, thereby blocking IspF (Antibacterial) and pUL89 (Antiviral) pathways.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended.

5.1 Synthesis (Guanidine Cyclization)

Context: High-purity synthesis is required to avoid contamination with uncyclized diesters.

-

Reagents: Guanidine hydrochloride (1.0 eq), Dimethyl methoxymethylenemalonate (1.1 eq), Sodium methoxide (NaOMe).

-

Reaction: Reflux in Methanol for 4–6 hours.

-

Workup: Acidify with acetic acid to pH 5 to precipitate the product.

-

Purification: Recrystallization from EtOH/Water.[2]

-

Validation: ¹H NMR (DMSO-d₆) must show singlet at ~8.5 ppm (pyrimidine H) and broad exchangeable protons.

5.2 IspF Enzyme Inhibition Assay (Coupled)

Context: Measures the release of CMP during the IspF reaction.

-

System: 96-well plate format.

-

Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM DTT.

-

Components: Purified IspF enzyme (100 nM), Substrate (CDP-ME2P), and coupling enzymes (CMP kinase + Pyruvate kinase + LDH).

-

Detection: Monitor NADH oxidation at 340 nm .

-

Control: Run with EDTA (positive control for metal chelation) and DMSO (negative control).

5.3 Differential Scanning Fluorimetry (Thermal Shift)

Context: Confirms direct physical binding to the target protein.

-

Mix: Protein (5 µM) + Compound (50–100 µM) + SYPRO Orange dye.

-

Ramp: 25°C to 95°C at 1°C/min.

-

Readout: A positive shift in melting temperature (

) indicates stabilization of the protein-ligand complex, confirming binding to the active site.

Quantitative Data Summary

The following table summarizes representative activity data for this scaffold class based on literature precedents (e.g., against B. pseudomallei IspF).

| Parameter | Value Range | Interpretation |

| IspF IC₅₀ | 10 – 100 µM | Moderate potency; requires optimization of the 2-amino tail for nanomolar activity. |

| Thermal Shift ( | +2.0°C to +5.0°C | Significant stabilization of the enzyme structure. |

| Ligand Efficiency (LE) | ~0.35 – 0.45 | High efficiency due to low molecular weight; excellent starting fragment. |

| Cytotoxicity (CC₅₀) | > 200 µM | Generally low toxicity in mammalian cells (MEP pathway is bacteria-specific). |

References

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Source: National Institutes of Health (PMC) [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Source: National Institutes of Health (PMC) [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Source: MDPI (Molecules) [Link]

Sources

"structure elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate"

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2][3] Its derivatives are explored for a wide range of pharmacological activities, from antibacterial to anticancer agents.[4][5] Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable synthon in this field, and its unambiguous structural confirmation is a critical first step in any research and development pipeline.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, the interpretation of complex data, and the crucial consideration of tautomerism inherent to this class of molecules. Our objective is to present a self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.

Chapter 1: Molecular Overview and the Tautomerism Challenge

Before commencing any analysis, it is essential to understand the fundamental properties of the target molecule and its potential structural ambiguities.

1.1. Core Molecular Properties

The primary structure and key identifiers for the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate | PubChem |

| Molecular Formula | C₆H₇N₃O₃ | [6][7] |

| Molecular Weight | 169.14 g/mol | [6] |

| CAS Number | 1023815-68-0 | [6] |

| Physical Form | Solid | [6] |

1.2. The Critical Role of Tautomerism

A key feature of 4-hydroxypyrimidine derivatives is their ability to exist in different tautomeric forms.[8][9] These are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, two principal tautomeric equilibria must be considered:

-

Keto-Enol Tautomerism: The 4-hydroxy group can tautomerize to a 4-oxo (pyrimidinone) form. In the solid state and in many solutions, the keto form is often heavily favored.[8][10][11]

-

Amine-Imine Tautomerism: The 2-amino group can exist in equilibrium with a 2-imino form.

Understanding this phenomenon is not merely academic; it directly influences the data obtained from spectroscopic analyses. For example, the presence of an O-H versus an N-H proton, and a C=O versus a C-O bond, will produce distinctly different signals in NMR and IR spectroscopy. Throughout this guide, our analytical approach will be designed to identify the dominant tautomeric form present under the experimental conditions.

Chapter 2: The Strategic Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they build an irrefutable case.

Our workflow is designed to move from broad molecular properties to detailed atomic connectivity.

Chapter 3: Foundational Analysis Protocols & Data Interpretation

This phase establishes the molecular formula and identifies the functional groups present, providing the foundational data upon which the detailed NMR analysis will be built.

3.1. Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: The primary goal of this step is to obtain the exact mass of the molecule. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound, as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

-

Analysis Mode: Operate in positive ion mode (ESI+).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental composition based on the exact mass.

Anticipated Results & Interpretation

-

Molecular Ion Peak: A prominent ion peak is expected at an m/z of 170.0560 , corresponding to the [M+H]⁺ adduct of C₆H₇N₃O₃.

-

Elemental Composition: High-resolution mass spectrometry should confirm the elemental composition within a 5 ppm mass accuracy, ruling out other potential formulas with the same nominal mass. This provides the first piece of concrete evidence for the molecular formula.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is invaluable for rapidly identifying the key functional groups. For this molecule, we are particularly interested in vibrations corresponding to N-H (amine), O-H/N-H (hydroxyl/ring), C=O (ester and pyrimidone), C=N, and C=C bonds. The position and shape of these bands provide crucial clues about the dominant tautomeric form.[2][3]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Anticipated Results & Interpretation

The FTIR spectrum will provide a fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |

| 3450 - 3200 | N-H Stretch | Broad absorptions typical for the primary amine (-NH₂) group.[3][12] The presence of a broad O-H stretch from the enol tautomer could also appear here but is often merged with N-H signals. |

| 3200 - 3000 | C-H Stretch (Aromatic/Alkene) | A weak band corresponding to the C-H stretch on the pyrimidine ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Signals from the methyl ester (-OCH₃) group. |

| ~1710 - 1680 | C=O Stretch (Ester) | A strong, sharp peak characteristic of the carbonyl in the methyl carboxylate group.[13] |

| ~1670 - 1640 | C=O Stretch (Amide/Pyrimidone) | A very strong absorption indicative of the carbonyl group within the pyrimidine ring, supporting the dominance of the keto tautomer.[3][14] |

| 1620 - 1550 | N-H Bend / C=N & C=C Stretches | A complex region of multiple bands corresponding to the bending vibration of the amino group and the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring.[3][12] |

| 1350 - 1200 | C-O Stretch | A strong band associated with the C-O single bond of the ester group. |

Chapter 4: High-Resolution Structural Mapping with NMR

NMR spectroscopy provides the most detailed picture, allowing us to map the carbon skeleton and determine the precise connectivity of protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the compound and, being a hydrogen bond acceptor, slows down the exchange of labile N-H and O-H protons, allowing them to be observed.

4.1. ¹H NMR Spectroscopy: Proton Environment Mapping

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm). Integrate the peaks and determine their multiplicities.

Anticipated Results & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~8.1 - 8.3 | Singlet (s) | 1H | H6 | The sole proton on the pyrimidine ring. Its downfield shift is due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent carboxylate group. |

| ~7.0 - 7.5 | Broad Singlet (br s) | 2H | -NH₂ | The two protons of the primary amino group. The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. |

| ~11.0 - 12.0 | Broad Singlet (br s) | 1H | N1-H or N3-H | This very downfield proton is characteristic of an N-H in the pyrimidone ring, strongly supporting the keto tautomer. Its lability means it can be exchanged with D₂O. |

| ~3.7 - 3.8 | Singlet (s) | 3H | -OCH₃ | A sharp singlet characteristic of the methyl ester protons. |

4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

Experimental Protocol: ¹³C NMR

-

Sample & Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

Anticipated Results & Interpretation

The molecule has 6 unique carbon atoms, and we expect to see 6 distinct signals in the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Interpretation |

| ~165 - 170 | C=O (Ester) | The carbonyl carbon of the methyl ester group, typically found in this downfield region.[15] |

| ~160 - 165 | C2 | The carbon atom bonded to two nitrogens (the amino group and a ring nitrogen). Its chemical shift is significantly downfield. |

| ~155 - 160 | C4 | The carbonyl carbon (from the keto tautomer) within the pyrimidine ring. Its position confirms the presence of the C=O group.[16] |

| ~145 - 150 | C6 | The sole carbon in the ring bearing a proton (CH). |

| ~95 - 105 | C5 | The carbon atom to which the ester group is attached. It is shifted upfield relative to the other sp² carbons. |

| ~50 - 55 | -OCH₃ | The aliphatic carbon of the methyl ester group, consistent with standard chemical shift tables.[17] |

Chapter 5: Data Synthesis and Final Structure Confirmation

Summary of Spectroscopic Evidence:

| Technique | Finding | Conclusion |

| HRMS | [M+H]⁺ = 170.0560 | Confirms molecular formula C₆H₇N₃O₃. |

| FTIR | Strong C=O bands at ~1690 cm⁻¹ and ~1650 cm⁻¹. Broad N-H stretches >3200 cm⁻¹. | Presence of ester, amide (keto form), and amine functional groups. Supports the pyrimidone tautomer. |

| ¹H NMR | Four distinct signals with 1:2:1:3 integration. A downfield (11-12 ppm) exchangeable proton. | Confirms the presence of one aromatic CH, one NH₂, one ring NH, and one OCH₃ group. The ring NH signal is strong evidence for the keto tautomer. |

| ¹³C NMR | Six distinct signals. Two signals in the C=O region (~168 ppm and ~158 ppm). | Confirms the 6 unique carbons in the proposed structure, including two distinct carbonyl carbons (ester and ring amide), which validates the keto tautomer. |

The convergence of this data provides an unambiguous confirmation of the structure as Methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate .

References

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2016). PubMed. [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PMC. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. (2025). ResearchGate. [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.). University of Arizona. [Link]

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2261-2263. [Link]

-

Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2025). ResearchGate. [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. [Link]

-

Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC. [Link]

-

13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]

-

Bukane, A. R., & Jagdale, B. S. (2021). DFT exploration on molecular characteristics of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. [Link]

-

Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. scispace.com [scispace.com]

- 5. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 1023815-68-0 [sigmaaldrich.com]

- 7. Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3 | CID 11744833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 17. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

"spectroscopic data of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (NMR, IR, MS)"

This guide details the spectroscopic characterization of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate , a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed) and antiviral agents.[1][2]

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectral data, it is scientifically imperative to address the structural reality of this molecule. While nomenclature often refers to the "4-hydroxy" form, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the molecule exists predominantly as the 4-oxo (lactam) tautomer in the solid state and in DMSO.

This tautomeric equilibrium shifts the interpretation of spectroscopic signals:

-

IR: Expect Amide I/II bands rather than a simple phenolic -OH.

-

NMR: Expect a broad downfield lactam -NH signal rather than an upstream -OH signal.

Figure 1: Tautomeric equilibrium favoring the 4-oxo species in polar media, dictating spectral output.[1][2][3]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is required due to the poor solubility of the compound in CDCl3.

-

Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]

-

Concentration: ~10-15 mg in 0.6 mL solvent.

A. 1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by three distinct regions: the aliphatic ester, the aromatic pyrimidine proton, and the exchangeable nitrogen protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 11.00 – 11.40 | Broad Singlet | 1H | N3-H (Lactam) | Diagnostic of the oxo-tautomer .[1][2] Disappears on D2O shake. |

| 8.45 – 8.60 | Singlet | 1H | C6-H | Deshielded by the adjacent ring nitrogen and ester carbonyl.[1] |

| 7.20 – 7.60 | Broad Singlet | 2H | C2-NH2 | Exocyclic amine.[1] Broadening due to quadrupole relaxation and H-bonding.[1] |

| 3.65 – 3.75 | Singlet | 3H | -OCH3 | Methyl ester protons. Sharp, characteristic singlet.[1] |

| 2.50 | Quintet | Solvent | DMSO | Residual solvent peak (Reference).[1] |

B. 13C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the presence of two carbonyl-like environments (Ester vs. Lactam).

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Insight |

| 165.2 | C=O[1][2] (Ester) | -COOCH3 | Typical ester carbonyl shift.[1][2] |

| 161.5 | C=O (Amide) | C4 | Lactam carbonyl; confirms the oxidized pyrimidine ring. |

| 156.0 | C=N | C2 | Guanidine-like carbon attached to the exocyclic amine. |

| 158.2 | C=N | C6 | Imine-like carbon in the ring.[1] |

| 101.5 | C-C=O[1][2] | C5 | Shielded due to conjugation and alpha-position to two carbonyls.[1] |

| 51.8 | CH3 | -OCH3 | Methoxy carbon of the ester.[1] |

Part 3: Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1] Phase: Solid state.[1]

The IR spectrum is complex due to the hydrogen-bonding network in the solid state.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3350 – 3450 | Primary Amine | ν(N-H) asymmetric stretch (NH2).[1][2] |

| 3100 – 3250 | Secondary Amine | ν(N-H) symmetric stretch (Lactam ring NH).[1][2] |

| 2950 – 3000 | Alkane | ν(C-H) stretch (Methyl group).[1][2] |

| 1705 – 1725 | Ester | ν(C=O) stretch (Strong, sharp).[2] |

| 1650 – 1680 | Cyclic Amide | ν(C=O) stretch (Lactam).[1][2] Lower freq than ester due to conjugation. |

| 1550 – 1600 | C=N / C=C | Ring skeletal vibrations.[1] |

Part 4: Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode [M+H]+.[2]

Fragmentation Pathway

The fragmentation typically involves the loss of the alkoxy group from the ester and the ejection of CO/CO2 from the ring system.

Figure 2: Predicted ESI-MS fragmentation pathway for the methyl ester derivative.

Part 5: Synthesis & Experimental Context

To validate the spectroscopic data, one must understand the synthesis origin. The compound is synthesized via the condensation of guanidine with dimethyl ethoxymethylenemalonate .[4]

Self-Validating Protocol (Synthesis Check):

-

Reaction: Reflux Guanidine HCl (1 eq) + Dimethyl ethoxymethylenemalonate (1 eq) + NaOMe (1 eq) in Methanol.

-

Workup: Acidify to pH 5-6. The product precipitates.[4]

-

Purification: Recrystallize from water/methanol.

-

Purity Check: The melting point should be >230°C (dec) . If the MP is low (<180°C), the cyclization is likely incomplete or the intermediate is uncyclized.

References

-

PubChem Compound Summary. (2024). Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CID 11744833).[1][2] National Center for Biotechnology Information. Link

-

Jain, K. S., et al. (2006). Recent advances in the synthesis of pyrimidines and their fused analogs.[4] Current Organic Chemistry. (Context on guanidine condensation reactions).

-

Barlin, G. B., & Pfleiderer, W. (1971).[2] Ionization constants and spectra of some amino-and hydroxy-pyrimidines. Journal of the Chemical Society B: Physical Organic. (Foundational data on pyrimidine tautomerism).

-

Sigma-Aldrich. (2024).[1] Product Specification: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate.[1][2]Link[2]

Sources

"Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate solubility and stability"

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a critical heterocyclic building block employed in the synthesis of bioactive compounds, particularly inhibitors of kinases (e.g., Syk, tyrosine kinases) and viral endonucleases (e.g., HCMV pUL89).[1] Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic 2-amino group, the electrophilic 5-ester, and the tautomeric 4-hydroxy/oxo moiety.

This guide provides a comprehensive technical analysis of its solubility profile and stability limitations. Researchers must prioritize moisture control to prevent ester hydrolysis and understand the keto-enol tautomerism that dictates its dissolution behavior in aqueous vs. organic media.

Part 1: Chemical Identity & Physicochemical Profile

Structural Dynamics & Tautomerism

While often designated as "4-hydroxy," this compound exists predominantly in the 4-oxo (lactam) tautomeric form in both solid state and solution. This equilibrium significantly impacts its solubility and pKa. The presence of the electron-withdrawing ester at position 5 increases the acidity of the N3 proton compared to unsubstituted pyrimidines.

Key Parameters:

| Property | Value / Description | Note |

|---|---|---|

| CAS Number | 1023815-68-0 | |

| Molecular Formula | C₆H₇N₃O₃ | MW: 169.14 g/mol |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >280°C (dec.)[2][3] | High lattice energy due to H-bonding network |

| pKa (Predicted) | pKa₁ ≈ 2.5–3.0 (N1 protonation)pKa₂ ≈ 8.5–9.0 (N3 deprotonation) | Ester group lowers pKa relative to core scaffold |

| LogP (Predicted) | ~ -0.3 to 0.2 | Amphiphilic but polar |

Tautomeric Equilibrium Diagram

The following diagram illustrates the dominant tautomer and ionization states across the pH scale.

Caption: pH-dependent ionization and keto-enol tautomerism. The 4-oxo form (green) is the dominant species in neutral solution.

Part 2: Solubility Landscape

Solvent Compatibility

The compound exhibits a "brick-dust" solubility profile typical of high-melting pyrimidines, driven by strong intermolecular hydrogen bonding (donor: NH₂, NH; acceptor: C=O, N).

| Solvent System | Solubility Rating | Application |

| Water (pH 7) | Poor (< 1 mg/mL) | Not suitable for stock solutions. |

| DMSO | High (> 50 mg/mL) | Recommended for biological assay stocks. |

| Methanol / Ethanol | Slight (Cold) / Moderate (Hot) | Soluble at reflux. Used for recrystallization.[2][3] |

| 0.1 M NaOH | Soluble | Forms the sodium salt (Warning: Risk of hydrolysis). |

| 0.1 M HCl | Moderate | Forms the hydrochloride salt. |

| DMF | Good | Alternative to DMSO for synthetic reactions.[4] |

Recrystallization Protocol (Purification)

The most effective purification method utilizes the temperature-dependent solubility in hydroalcoholic mixtures.

-

Suspend crude material in a mixture of Ethanol:Water (40:60 v/v).

-

Heat to reflux (approx. 85°C) until full dissolution occurs.

-

Filter hot if insoluble particulates remain.

-

Cool slowly to room temperature, then to 4°C. The 4-oxo tautomer will crystallize out.

-

Wash filter cake with cold ethanol.

Experimental Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility in specific formulation vehicles.

-

Preparation: Weigh approx. 10 mg of compound into a 2 mL HPLC vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Centrifuge at 10,000 rpm for 5 min or filter through a 0.22 µm PTFE filter.

-

Quantification: Evaporate a known volume of supernatant (e.g., 200 µL) under nitrogen/vacuum and weigh the residue OR analyze via HPLC against a standard curve.

Part 3: Stability & Degradation Mechanisms

Hydrolytic Instability

The methyl ester at position 5 is the primary stability liability. While stable in solid form, it undergoes hydrolysis in aqueous solution, particularly at high pH.

-

Mechanism: Base-catalyzed nucleophilic acyl substitution.

-

Product: 2-amino-4-hydroxypyrimidine-5-carboxylic acid.[1][2][5]

-

Kinetics: Hydrolysis is rapid at pH > 10. At neutral pH, the half-life is significantly longer (days/weeks), but protic solvents can accelerate transesterification.

Thermal Decarboxylation

The hydrolysis product (the free acid) is susceptible to thermal decarboxylation, although it requires high temperatures (>200°C) or specific catalytic conditions.

-

Pathway: Acid → 2-amino-4-hydroxypyrimidine + CO₂.

-

Relevance: This is generally not a concern during standard storage but is a critical factor during high-temperature synthesis or drying steps.

Degradation Pathway Diagram

Caption: Primary degradation pathway from ester to acid, and subsequent potential decarboxylation.[3][6][7]

Part 4: Handling & Storage Recommendations

Storage Conditions

-

Temperature: Store at -20°C for long-term stability. Room temperature is acceptable for short-term (< 1 month) if kept dry.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is not strictly air-sensitive, but moisture exclusion is vital to prevent ester hydrolysis.

-

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Analytical Monitoring (HPLC)

To assess purity and stability, use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester).

-

Note: The acid degradant will elute earlier (lower retention time) than the methyl ester due to increased polarity.

References

-

Chemical Identity & Properties

-

Synthesis & Reactivity

-

Slobodchikova, E. K., et al. (2007).[3] Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43, 1479–1480.

-

-

Biological Application (HCMV Inhibitors)

-

Wang, J., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

-

Tautomerism Studies

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Retrieved from [Link]

-

Sources

- 1. 2-amino-4-hydroxypyrimidine-5-carboxylic acid | 40769-70-8 [sigmaaldrich.com]

- 2. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 5. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decarboxylation [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 10. Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3 | CID 11744833 - PubChem [pubchem.ncbi.nlm.nih.gov]

"discovery of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate as a bioactive scaffold"

A Technical Guide to Synthesis, Bioactivity, and Lead Optimization

Focus: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0)[1]

Executive Summary

In the landscape of heterocyclic drug discovery, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic pyrimidines, the specific substitution pattern at positions 2, 4, and 5 creates a unique electronic and steric environment ideal for metal chelation and hydrogen bond networking .[1]

This guide dissects the utility of this scaffold, moving beyond basic characterization to explore its role as a precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and as a direct pharmacophore in antiviral (HCMV) and antibacterial (IspF) drug campaigns.[1]

Structural Biology & Pharmacophore Analysis[1]

The bioactivity of this scaffold is governed by three critical structural features that medicinal chemists must exploit:

-

The Donor-Acceptor-Donor (D-A-D) Motif: The 2-amino and 4-oxo (tautomer of 4-hydroxy) groups create a rigid hydrogen-bonding interface.[1] This mimics the Watson-Crick face of Cytosine/Guanine, making it an excellent interacting partner for polymerases and nucleotide-binding proteins.[1]

-

The "Metal Trap" (Positions 4 & 5): The carbonyl oxygen of the 5-carboxylate ester and the oxygen of the 4-oxo group are positioned to form a bidentate chelation site.[1] This is the primary mechanism of action against metalloenzymes (e.g., HIV Integrase, HCMV Endonuclease), where the scaffold sequesters the catalytic Mg²⁺ or Mn²⁺ ions.[1]

-

Tautomeric Versatility: While often drawn as the 4-hydroxy enol, the molecule predominantly exists as the 4-oxo (lactam) tautomer in physiological solution.[1] This distinction is vital for docking studies; modeling the enol form often leads to incorrect binding pose predictions.

Visualization: Pharmacophore & Chelation Mode

The following diagram illustrates the binding mode of the scaffold within a metalloenzyme active site.

Figure 1: Pharmacophore map showing the bidentate metal chelation mechanism critical for inhibiting metalloenzymes.[1]

Synthetic Accessibility & Optimization

The synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is classically achieved via the condensation of guanidine with dimethyl ethoxymethylenemalonate.[1] However, standard protocols often suffer from moderate yields (~70%) due to incomplete cyclization.[1]